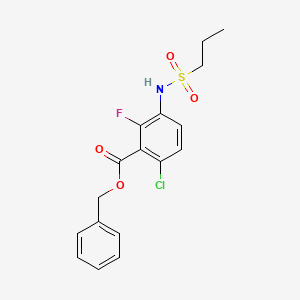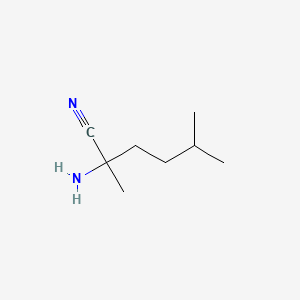![molecular formula C11H20O4 B8331729 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol](/img/structure/B8331729.png)
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is a complex organic compound featuring a cyclopropanol ring and a tetrahydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol typically involves multiple steps. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by platinum or other transition metals . The reaction conditions often include room temperature and the presence of various functional groups such as pivaloate and acetate esters .
Industrial Production Methods
The use of lanthanide triflates and other efficient catalysts can facilitate the intramolecular cyclization necessary to form the tetrahydropyran ring .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation and various reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
Applications De Recherche Scientifique
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetrahydropyran ring play crucial roles in these interactions, facilitating binding to enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but with a propynyloxy group instead of a hydroxypropyl group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a cyclopropanol ring.
Uniqueness
1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is unique due to its combination of a cyclopropanol ring and a tetrahydropyran moiety.
Propriétés
Formule moléculaire |
C11H20O4 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-[3-hydroxy-2-(oxan-2-yloxy)propyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-8-9(7-11(13)4-5-11)15-10-3-1-2-6-14-10/h9-10,12-13H,1-8H2 |
Clé InChI |
GVNBQSGOUGUAKR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC(CC2(CC2)O)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-4-[2-(2-bromophenyl)-ethyl]-1h-pyrrole-2-carboxylic acid](/img/structure/B8331679.png)

![(Octahydrocyclopenta[c]pyrrol-1-yl)methanol](/img/structure/B8331701.png)
![Spiro[2.5]oct-5-ene-5-carbonitrile](/img/structure/B8331705.png)




